molecular formula C6H11N3O2S B2379592 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1248925-97-4

3-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B2379592
CAS RN: 1248925-97-4
M. Wt: 189.23
InChI Key: DHYSPHBQHRPQCK-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-1H-pyrazole-4-sulfonamide, also known as PPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPS is a sulfonamide derivative that has been synthesized through various methods and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

  • Cyclooxygenase-2 Inhibitors : One significant application involves the synthesis and evaluation of 1,5-diarylpyrazole derivatives containing sulfonamides for blocking cyclooxygenase-2 (COX-2). This research led to the development of potent and selective COX-2 inhibitors, contributing to the advancement of treatments for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

  • Carbonic Anhydrase Inhibition : Studies have synthesized and characterized metal complexes of pyrazole-based sulfonamides, investigating their inhibition on human erythrocyte carbonic anhydrase isoenzymes. These complexes have shown significant inhibitory activity, highlighting their potential in therapeutic applications (Büyükkıdan et al., 2017).

  • Antiproliferative Activities : Research into the synthesis of pyrazole-sulfonamide derivatives has revealed their in vitro antiproliferative activities against certain cell lines. These findings indicate the potential of these compounds in cancer treatment, particularly due to their selective effect against specific types of tumor cells (Mert et al., 2014).

  • Synthetic Methodology Development : The development of new synthetic methodologies for creating highly substituted 4-sulfonyl-1H-pyrazoles has been a focus of research, offering new avenues for the production of complex organic molecules (Zhu et al., 2013).

  • Anti-Inflammatory Activity : Investigations into novel synthesis methods, like ultrasound-promoted synthesis, have led to the creation of pyrazolines containing benzenesulphonamide groups, which have exhibited promising anti-inflammatory activity (Nikalje et al., 2011).

  • Functional Modification of Polymers : Studies on the functional modification of poly vinyl alcohol/acrylic acid hydrogels using amine compounds, including pyrazole-based sulfonamides, have demonstrated potential for medical applications, especially due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition : Recent studies have synthesized sulfonamides integrating pyrazoline and sulfonamide pharmacophores, showing potent inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These findings are significant for developing new therapeutic agents for various diseases (Ozmen Ozgun et al., 2019).

  • Synthesis of Novel Heterocyclic Sulfonamides : Research in this area focuses on synthesizing and characterizing novel heterocyclic sulfonamides, exploring their potential as therapeutic agents due to their varied biological activities (Tucker et al., 2015).

properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-4(2)6-5(3-8-9-6)12(7,10)11/h3-4H,1-2H3,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYSPHBQHRPQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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